N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a tetrahydrothiophene ring with a sulfone group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide typically involves multiple steps:
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.
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Introduction of the Tetrahydrothiophene Ring: : The tetrahydrothiophene ring with a sulfone group can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane, in the presence of a base and a sulfur source, followed by oxidation to form the sulfone.
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Attachment of the Methoxybenzyl Group: : The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with an amine derivative of the thiophene ring.
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Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
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Substitution: : The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. The presence of the thiophene ring and the sulfone group may impart specific biological activities, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfone group could participate in redox reactions, while the methoxybenzyl group might enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the tetrahydrothiophene ring and the methoxybenzyl group.
N-(3-methoxybenzyl)thiophene-2-carboxamide: Similar but without the tetrahydrothiophene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide: Similar but without the methoxybenzyl group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring, the sulfone-containing tetrahydrothiophene ring, and the methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19NO4S2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19NO4S2/c1-22-15-5-2-4-13(10-15)11-18(14-7-9-24(20,21)12-14)17(19)16-6-3-8-23-16/h2-6,8,10,14H,7,9,11-12H2,1H3 |
InChI Key |
LPYIVJXHPVQQAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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